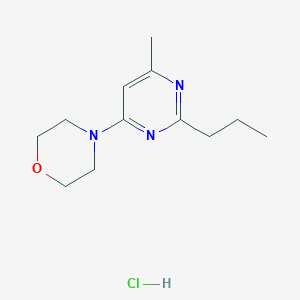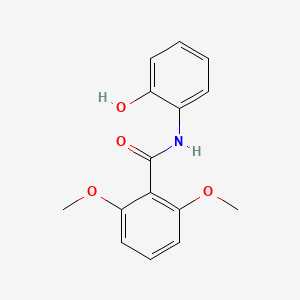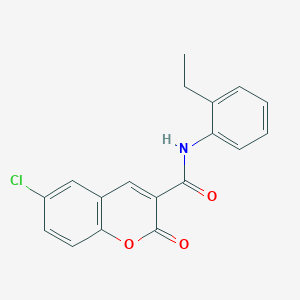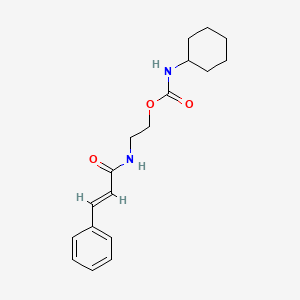
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride, also known as MPMPH, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in various applications.
作用機序
The mechanism of action of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride involves its interaction with certain neurotransmitter receptors in the brain. Specifically, this compound has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain. By binding to this receptor, this compound can modulate its activity and affect the function of the associated neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been found to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. These effects make this compound useful in studying the function of certain neurotransmitter systems in the brain.
実験室実験の利点と制限
One advantage of using 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride in lab experiments is its unique mechanism of action. This makes it useful in studying the function of certain neurotransmitter receptors in the brain. Additionally, this compound has been found to have low toxicity and high selectivity for certain receptors, which makes it a useful tool in neuroscience research.
One limitation of using this compound in lab experiments is its relatively high cost compared to other research chemicals. Additionally, this compound has been found to have a short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are many potential future directions for the study of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used to study the function of other neurotransmitter systems in the brain, such as the glutamatergic system. Further research is also needed to determine the long-term effects of this compound in vivo and its potential for toxicity.
合成法
The synthesis of 4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride involves the reaction of 6-methyl-2-propyl-4-pyrimidinamine with morpholine in the presence of hydrochloric acid. This reaction yields this compound as a white crystalline solid. The purity of the compound can be verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
4-(6-methyl-2-propyl-4-pyrimidinyl)morpholine hydrochloride has been studied for its potential use in various scientific research applications. One of the main applications of this compound is in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it useful in studying the function of certain neurotransmitter receptors in the brain. It has also been found to have potential use in the treatment of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(6-methyl-2-propylpyrimidin-4-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-3-4-11-13-10(2)9-12(14-11)15-5-7-16-8-6-15;/h9H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGRRNFTOKTTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepan-6-yl)acetic acid](/img/structure/B5298875.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298926.png)

![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)

![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)
